molecular formula C22H14Br4O4 B073270 Tetrabromophenolphthalein ethyl ester CAS No. 1176-74-5

Tetrabromophenolphthalein ethyl ester

Cat. No.: B073270
CAS No.: 1176-74-5
M. Wt: 662 g/mol
InChI Key: SQFXATUXPUCFFO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tetrabromophenolphthalein ethyl ester (TBPE) is primarily used as an anionic dye . Its primary targets are cationic surfactants and aliphatic amines . These targets play a crucial role in various biochemical processes, including cell signaling and membrane stability.

Mode of Action

TBPE interacts with its targets through ionic interactions . As an anionic dye, it binds to cationic surfactants and amines, forming a complex that can be detected spectrophotometrically . This interaction results in changes in the optical properties of the solution, allowing for the quantification of the target molecules .

Biochemical Pathways

Given its use in the spectrophotometric determination of cationic surfactants and amines , it can be inferred that it may influence pathways involving these molecules. The downstream effects of these interactions would depend on the specific roles of the targeted surfactants and amines in the biological system under study.

Pharmacokinetics

Given its molecular weight of 66196 , it is likely that it has low bioavailability due to poor absorption and distribution

Result of Action

The primary result of TBPE’s action is the formation of a detectable complex with its targets, allowing for their quantification . On a molecular level, this involves ionic interactions between the anionic TBPE and the cationic targets . On a cellular level, the effects would depend on the specific roles of the targeted surfactants and amines.

Action Environment

The action, efficacy, and stability of TBPE can be influenced by various environmental factors. For instance, the pH of the solution can affect the ionization state of TBPE and its targets, potentially influencing their interaction . Additionally, temperature may affect the stability of TBPE, as it is generally stable at room temperature but may decompose at higher temperatures . Other factors, such as the presence of other ions or molecules in the solution, could also influence the action of TBPE.

Safety and Hazards

Safety measures for handling TBPE include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

Tetrabromophenolphthalein ethyl ester is known to interact with various biomolecules. It is used as a counter ion in the spectrophotometric determination of cationic surfactants . It is also used in the spectrometric determination of aliphatic primary, secondary, and tertiary amines .

Cellular Effects

It has been used to quantify urinary albumin in point-of-care devices , suggesting that it may interact with cellular proteins and potentially influence cellular processes.

Molecular Mechanism

It is known to form an ion-associate in the organic phase when reacted with benzalkonium, a type of cationic surfactant . This suggests that it may interact with biomolecules through ionic bonding.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tetrabromophenolphthalein ethyl ester typically involves the bromination of phenolphthalein followed by esterification with ethanol. The reaction conditions often include the use of bromine as the brominating agent and an acid catalyst to facilitate the esterification process .

Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: : Tetrabromophenolphthalein ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound .

Comparison with Similar Compounds

Similar Compounds

    Phenolphthalein: A related compound used as a pH indicator.

    Bromophenol Blue: Another brominated dye used in similar applications.

    Ethyl Red: A dye used in pH determination and similar analytical techniques.

Uniqueness: : Tetrabromophenolphthalein ethyl ester is unique due to its high bromine content, which enhances its ability to form stable complexes with cationic surfactants and proteins . This property makes it particularly useful in analytical applications where sensitivity and specificity are crucial .

Properties

IUPAC Name

ethyl 2-[(3,5-dibromo-4-hydroxyphenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Br4O4/c1-2-30-22(29)14-6-4-3-5-13(14)19(11-7-15(23)20(27)16(24)8-11)12-9-17(25)21(28)18(26)10-12/h3-10,27H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFXATUXPUCFFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Br4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62637-91-6 (potassium salt)
Record name Bromophthalein Magenta E
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DSSTOX Substance ID

DTXSID5044520
Record name Tetrabromophenolphthalein ethyl ester
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Molecular Weight

662.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Color/Form

Yellow crystals from benzene

CAS No.

1176-74-5
Record name Tetrabromophenolphthalein ethyl ester
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Record name Bromophthalein Magenta E
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Record name Tetrabromophenolphthalein ethyl ester
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Record name Benzoic acid, 2-[(3,5-dibromo-4-hydroxyphenyl)(3,5-dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)methyl]-, ethyl ester
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Record name Tetrabromophenolphthalein ethyl ester
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Record name Ethyl 2-[(3,5-dibromo-4-hydroxyphenyl)(3,5-dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)methyl]benzoate
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Record name TETRABROMOPHENOLPHTHALEIN ETHYL ESTER
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Record name Bromophthalein Magenta E
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Melting Point

210 °C
Record name Bromophthalein Magenta E
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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